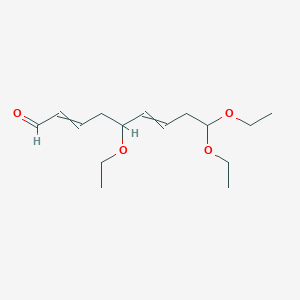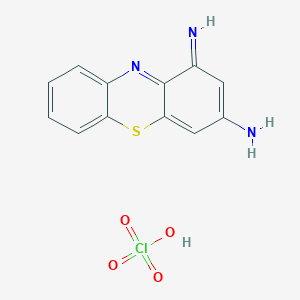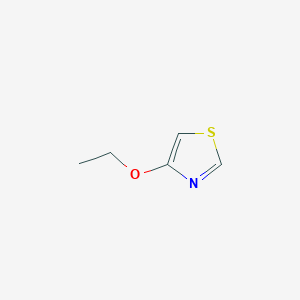
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile is an organic compound with a complex structure that includes naphthalene, phenyl, and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of reactions such as alkylation, nitration, and methoxylation. The reaction conditions may vary, but common solvents include chloroform and other organic solvents, with catalysts like TiCl4 being used to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-Ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways and alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-phenyl-2-naphthylamine: Similar structure but with an amine group instead of nitrile.
4-Ethyl-1-methoxy-2-naphthylamine: Similar structure but with an amine group and different substitution pattern.
Eigenschaften
CAS-Nummer |
79781-48-9 |
|---|---|
Molekularformel |
C23H20N2O |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
6-ethyl-1-(4-ethylphenyl)-4-methoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C23H20N2O/c1-4-15-6-9-17(10-7-15)22-18-11-8-16(5-2)12-19(18)23(26-3)21(14-25)20(22)13-24/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
SDPFUOAFZHCWAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC(=C3)CC)OC)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)
![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)


![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)








